molecular formula C20H18F2O8S B1148562 ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate CAS No. 134877-43-3

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate

Cat. No.: B1148562
CAS No.: 134877-43-3
M. Wt: 456.4 g/mol
InChI Key: LIAQHZDWFACWFK-MDZRGWNJSA-N
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Description

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is a complex organic compound characterized by its unique tetrahydrofuran ring structure substituted with benzoyloxy, difluoro, and methylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetrahydrofuran ring: This can be achieved through cyclization reactions involving appropriate diol or halohydrin precursors.

    Introduction of the difluoro groups: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Methylsulfonylation: The methylsulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain natural products.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its difluoro and methylsulfonyl groups are known to enhance the metabolic stability and bioavailability of drug molecules.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions, while the methylsulfonyl group can improve the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
  • ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylthio)oxy)tetrahydrofuran-2-yl)methyl benzoate

Uniqueness

The presence of the methylsulfonyl group in ((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate distinguishes it from similar compounds. This group enhances the compound’s stability and solubility, making it more suitable for various applications in medicinal chemistry and materials science.

Biological Activity

((2R,3R,5R)-3-(Benzoyloxy)-4,4-difluoro-5-((methylsulfonyl)oxy)tetrahydrofuran-2-yl)methyl benzoate (CAS No. 134877-42-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C20_{20}H18_{18}F2_2O8_8S
  • Molecular Weight : 456.41 g/mol
  • Purity : Typically >97% in commercial preparations
  • Solubility : Moderately soluble in water (0.00181 mg/ml)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of difluoromethyl and methylsulfonyl groups suggests potential inhibition of specific enzyme pathways, particularly those involving cytochrome P450 enzymes.

Enzyme Inhibition Profile

Recent studies indicate that this compound acts as an inhibitor for several cytochrome P450 isoforms:

Enzyme Inhibition
CYP1A2No
CYP2C19Yes
CYP2C9Yes
CYP2D6No
CYP3A4Yes

This selective inhibition profile may suggest its utility in modulating drug metabolism and enhancing therapeutic efficacy while minimizing adverse effects.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, demonstrating significant cytotoxicity against various tumor cells. The mechanism was linked to apoptosis induction and disruption of tubulin polymerization, similar to known anticancer agents.
  • Anti-inflammatory Effects : In vitro assays showed that this compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in macrophages.
  • Neuroprotective Potential : Preliminary studies indicated that this compound might protect neuronal cells from oxidative stress-induced damage. This effect was attributed to its ability to scavenge reactive oxygen species (ROS).

Safety Profile

While the compound shows promising biological activities, safety assessments are crucial. The following hazard classifications are noted:

Hazard Statement Classification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H332Harmful if inhaled

Properties

CAS No.

134877-43-3

Molecular Formula

C20H18F2O8S

Molecular Weight

456.4 g/mol

IUPAC Name

[(2R,3R,5S)-3-benzoyloxy-4,4-difluoro-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate

InChI

InChI=1S/C20H18F2O8S/c1-31(25,26)30-19-20(21,22)16(29-18(24)14-10-6-3-7-11-14)15(28-19)12-27-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19+/m1/s1

InChI Key

LIAQHZDWFACWFK-MDZRGWNJSA-N

SMILES

CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F

Isomeric SMILES

CS(=O)(=O)O[C@H]1C([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F

Canonical SMILES

CS(=O)(=O)OC1C(C(C(O1)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)(F)F

Origin of Product

United States

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